7-Bromo-2,8-dimethylquinoline
Overview
Description
7-Bromo-2,8-dimethylquinoline: is a chemical compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The compound is characterized by a bromine atom at the 7th position and two methyl groups at the 2nd and 8th positions on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,8-dimethylquinoline typically involves the bromination of 2,8-dimethylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, efficiency, and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents and catalysts may be employed to enhance scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding quinoline carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 7-substituted-2,8-dimethylquinoline derivatives.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 7-bromo-2,8-dimethyltetrahydroquinoline.
Scientific Research Applications
Chemistry: 7-Bromo-2,8-dimethylquinoline is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. Research is ongoing to evaluate the efficacy of this compound in these areas .
Industry: The compound is used in the development of dyes, pigments, and agrochemicals. Its unique structure allows for modifications that can enhance the properties of these products .
Mechanism of Action
The mechanism of action of 7-Bromo-2,8-dimethylquinoline is not fully elucidated. like other quinoline derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The bromine atom and methyl groups may influence its binding affinity and selectivity. Studies suggest that quinoline derivatives can inhibit DNA synthesis, disrupt cell membranes, and interfere with metabolic pathways .
Comparison with Similar Compounds
- 2-Bromo-4,6-dimethylquinoline
- 7-Bromo-2-chloro-4,8-dimethylquinoline
- 7-Bromo-3,4-dichloroquinoline
- 7-Bromo-2-methylquinoline
Comparison: 7-Bromo-2,8-dimethylquinoline is unique due to the specific positioning of the bromine and methyl groups, which can significantly affect its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
7-bromo-2,8-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDJLDMULIKQQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670998 | |
Record name | 7-Bromo-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-33-9 | |
Record name | 7-Bromo-2,8-dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-2,8-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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